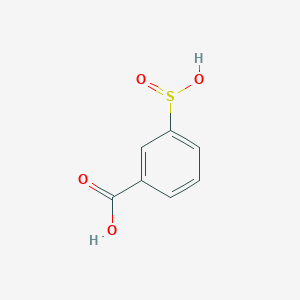

3-Sulfinobenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-sulfinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEGQEQFRRYLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620461 | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-00-0 | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15451-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-sulfino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Sulfinobenzoic Acid and Its Derivatives

Direct Sulfonation and Oxidative Approaches

Direct functionalization of benzoic acid precursors and oxidation of sulfur-containing precursors are the most conventional and widely practiced methods for synthesizing 3-sulfinobenzoic acid.

Sulfonation of Benzoic Acid Precursors

The direct sulfonation of benzoic acid is a classic example of electrophilic aromatic substitution, where the carboxylic acid group acts as a meta-directing deactivator, guiding the incoming sulfonyl group predominantly to the 3-position. Various sulfonating agents have been employed to achieve this transformation.

Early methods involved heating benzoic acid with fuming sulfuric acid (oleum) at high temperatures. google.com A known process involves sulfonating benzoic acid with oleum (B3057394) at 200°C, followed by precipitation of the sodium salt by adding sodium chloride. google.com However, this method often results in a product with significant salt impurities. google.com

More contemporary and controlled methods utilize chlorosulfonic acid or sulfur trioxide. evitachem.com A particularly efficient process involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid, which is itself prepared from benzoic acid. google.com In one patented method, mixing 3-(chlorosulfonyl)benzoic acid with water and a water-immiscible solvent like xylene, followed by azeotropic distillation to remove water, yields 3-sulfobenzoic acid in high purity (>97%) and yield (>93%). google.com This approach avoids the high energy consumption and waste generation associated with older methods that required distilling large amounts of water. google.com

The table below summarizes and compares different direct sulfonation approaches based on patented industrial processes.

Table 1: Comparison of Direct Sulfonation Methods for 3-Sulfobenzoic Acid

| Method | Reagents | Conditions | Purity | Yield | Key Features | Source(s) |

| Oleum Sulfonation | Benzoic acid, Oleum, NaCl | 200°C | ~75% (as sodium salt) | Not specified | Results in dilute, salt-contaminated sulfuric acid waste. google.com | google.com |

| Hydrolysis of Sulfonyl Chloride | 3-(chlorosulfonyl)benzoic acid, Water | Heating, followed by repeated distillation | Not specified | Not specified | High energy consumption due to multiple distillations. google.com | google.com |

| Azeotropic Hydrolysis | 3-(chlorosulfonyl)benzoic acid, Water, Xylene | Heating to boiling (100°C), azeotropic distillation | >97% | >94% | High purity and yield; reduced energy consumption. google.com | google.com |

| Low-Temperature Precipitation | Benzoic acid, Sulfonation solution, Alkali metal chloride | Precipitation below 12°C | Not specified | Not specified | Designed to reduce alkali metal salt impurities in the final product. google.com | google.com |

Oxidation of Thiol or Sulfide Precursors to Sulfinic Acid Functionality

An alternative to direct sulfonation is the oxidation of a pre-installed sulfur functionality, such as a thiol (mercaptan) or a sulfide, at the meta-position of the benzoic acid ring. This method offers a pathway to sulfinic acids while avoiding the harsh conditions of direct sulfonation. The key challenge in this approach is to control the oxidation to stop at the sulfinic acid stage (Ar-SO₂H) without proceeding to the more stable sulfonic acid (Ar-SO₃H).

The controlled oxidation of aryl thiols is a well-established method for preparing sulfinic acids. This typically involves dissolving the thiol precursor in an inert solvent and adding a weak oxidizing agent at a low temperature. The careful control of reaction temperature is crucial to prevent over-oxidation. For instance, the oxidation of cysteine to cysteine sulfenic acid has been achieved using hypohalous acids (HOCl or HOBr) in an aqueous solution. researchgate.net

Aryl sulfonyl chlorides can also be reduced to the corresponding sulfinic acids using mild reducing agents. This provides an indirect route from the more accessible sulfonic acids.

In the context of benzoic acid derivatives, precursors like 3-thiocyanatobenzoic acid could serve as starting materials. The thiocyanate (B1210189) group can be converted to a thiol, which is then carefully oxidized. Research on nitrile hydratase inhibitors has utilized 2-nitro-5-thiocyanato-benzoic acid (NTBA), demonstrating the synthesis and reactivity of such precursors. nih.gov The thiocyanate group in these compounds is a precursor to the thiol functionality needed for oxidation. nih.govresearchgate.net

Synthesis via Organometallic or Catalytic Routes

Modern synthetic chemistry increasingly relies on organometallic and catalytic methods to achieve transformations with high efficiency and selectivity. While less common for the bulk synthesis of this compound itself, these routes are invaluable for preparing specialized derivatives.

Organometallic chemistry offers several potential pathways. fiveable.meuni-due.de A plausible route involves the use of an organometallic reagent derived from a benzoic acid precursor. For example, a Grignard reagent (Ar-MgX) or an organolithium reagent (Ar-Li) could be prepared from a 3-halobenzoic acid ester. The subsequent reaction of this organometallic intermediate with sulfur dioxide (SO₂), followed by acidic workup, would yield the desired this compound derivative.

Catalytic approaches are also being explored for the modification of benzoic acid derivatives. For instance, a "one-pot" process using carbonaceous bio-based materials as catalysts has been developed for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde, involving both reduction and oxidation steps. mdpi.com This highlights the potential for novel catalytic systems in functionalizing the benzoic acid scaffold. Palladium-catalyzed coupling reactions, a cornerstone of modern organic synthesis, could also be envisioned for constructing this compound analogues by coupling a 3-halobenzoic acid derivative with a sulfur-containing nucleophile. fiveable.me Furthermore, immobilized sulfuric acid on silica (B1680970) gel has been shown to be an effective catalyst for synthesizing α-acyloxycarboxamides from benzoic acid, demonstrating the utility of heterogeneous catalysts. rsc.org

Novel Synthetic Routes to this compound Analogues

The development of novel synthetic routes is crucial for accessing analogues of this compound with tailored properties. These routes often focus on achieving specific regiochemistry or stereochemistry.

Strategies for Regioselective Synthesis

Regioselectivity—the control of the position of chemical bond formation—is a central theme in the synthesis of substituted aromatic compounds. In the case of this compound, the inherent directing effect of the carboxyl group on the benzene (B151609) ring provides excellent regiocontrol in electrophilic substitution reactions, favoring the meta (3-position) product. evitachem.comprepchem.com

For more complex analogues, advanced strategies are required. One approach involves using boronic acids to direct subsequent reactions. For example, a boronic acid-substituted dienophile has been used to control the regioselectivity of Diels-Alder reactions. mdpi.com In a different context, an autocatalytic and DMSO-promoted reaction of anilines and barbituric acids has been developed for the regioselective synthesis of pyrimidine-fused quinolines, where barbituric acid itself acts as a catalyst. nih.gov Palladium catalysis has also been employed for the regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes, proceeding with anti-Markovnikov selectivity. rsc.org Such strategies could be adapted to synthesize complex derivatives of this compound where the simple electronic directing effects are insufficient to achieve the desired isomer.

Stereoselective Approaches in Analogue Synthesis

While this compound is achiral, many of its potential analogues may possess stereocenters, making stereoselective synthesis essential. upol.cz The synthesis of a specific stereoisomer is critical in fields like pharmaceuticals and materials science, as different stereoisomers can have vastly different properties.

General strategies for stereoselective synthesis include the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. upol.czd-nb.info These principles can be applied to the synthesis of chiral analogues of this compound. For example, a chiral center could be introduced in a side chain attached to the benzene ring or, more interestingly, at the sulfur atom of the sulfinyl group. Sulfoxides can be chiral, and their asymmetric synthesis is a well-developed field.

A highly relevant example is the catalytic enantioselective sulfur alkylation of sulfenamides using chiral dirhodium tetracarboxylate catalysts. nih.gov This method creates a stereogenic sulfur center with high enantioselectivity. The resulting chiral sulfilimines can be stereospecifically oxidized to sulfoximines or hydrolyzed to other sulfur-containing chiral compounds, demonstrating a powerful approach for generating chiral sulfur-based analogues. nih.gov Similarly, asymmetric hydrogenation using chiral catalysts is a powerful tool for creating stereocenters in molecules containing carbon-carbon double bonds, a strategy that could be used to prepare analogues with chiral side chains. researchgate.net

Industrial Scale Synthesis Considerations and Process Optimization

The successful transition of synthetic routes for this compound and its derivatives from the laboratory to an industrial scale hinges on a multitude of critical factors. Process optimization is paramount to ensure the economic viability, safety, and sustainability of large-scale production. This involves a holistic approach, considering everything from raw material selection to final product purification.

A primary concern in the industrial synthesis of this compound is the management of reaction conditions and potential hazards. For instance, a patented method for preparing 3-sulfobenzoic acid involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid. google.com This process requires precise temperature control and the use of azeotropic distillation with solvents like xylene or toluene (B28343) to remove water, achieving high yields (over 94%) and purities (exceeding 97%). google.com Such procedures, while effective, necessitate robust engineering controls on an industrial scale to handle large volumes of flammable solvents and manage the heat generated during the reaction.

Another historical challenge in producing this compound has been its separation from isomers, such as ortho- and para-sulfobenzoic acids, which can form as byproducts during the sulfonation of benzoic acid. evitachem.com A significant advancement in industrial purification was the development of a process to selectively precipitate the potassium salt of 3-sulfobenzoic acid from aqueous solutions using alkali metal chlorides. evitachem.com This method remains relevant in industrial applications, enabling the efficient isolation of the desired meta-isomer on a commercial scale. evitachem.com

For large-scale operations, purification techniques must be both effective and economical. While laboratory-scale purifications might employ methods like column chromatography, industrial processes favor more scalable techniques such as crystallization, precipitation, and filtration. o2h.com The selection of the most appropriate purification method is dictated by the physical and chemical properties of this compound and the impurities present.

The following interactive data table summarizes key parameters and their optimized conditions from a patented industrial process for synthesizing 3-sulfobenzoic acid, highlighting the practical application of process optimization. google.com

| Parameter | Optimized Condition | Rationale | Yield/Purity |

| Starting Material | 3-(chlorosulfonyl)benzoic acid | Readily available precursor. | High conversion rate. |

| Solvent | Xylene or Toluene | Forms an azeotrope with water for efficient removal. google.com | Facilitates high purity. google.com |

| Reaction Temperature | 100 °C (hydrolysis) | Ensures complete reaction. google.com | Contributes to high yield. google.com |

| Purification Method | Azeotropic distillation followed by filtration/centrifugation and drying. google.com | Removes water and isolates the solid product efficiently. google.com | Purity >97%, Yield >94%. google.com |

| Drying Conditions | 100 °C / 100 torr (13.16 kPa) | Removes residual solvent and water. google.com | Final product is a dry solid. google.com |

The development of derivatives of this compound for industrial use follows similar principles of process optimization. The choice of synthetic strategy and subsequent purification steps are carefully selected and refined to ensure the production of high-purity materials in a cost-effective and sustainable manner.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization for Chromatographic Separation ImprovementWhile general principles of improving chromatographic separations through derivatization are widely discussed,xjtu.edu.cndntb.gov.uano specific methods or research were identified that detail the derivatization of 3-sulfinobenzoic acid to enhance its chromatographic behavior. Standard analytical methods may exist for the compound, but derivatization strategies for its improvement are not described in the search results.sielc.com

Due to the absence of specific research data on the derivatization of this compound for these advanced analytical and synthetic purposes, constructing an article that is both thorough and scientifically accurate is not feasible. Proceeding would require speculation beyond the scope of existing scientific literature, compromising the integrity of the information presented.

Applications of 3 Sulfinobenzoic Acid in Advanced Organic Synthesis

Building Block for Complex Aromatic Systems

The rigid framework and dual functionality of 3-sulfinobenzoic acid make it an intriguing starting material for the construction of more elaborate aromatic structures. While direct examples of its use in the synthesis of polyaromatic hydrocarbons are not extensively documented, its chemical nature suggests several potential pathways for creating complex aromatic systems.

One of the most powerful methods for constructing biaryl compounds, which are common motifs in pharmaceuticals and materials science, is the Suzuki-Miyaura cross-coupling reaction. researchgate.net In this reaction, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst. This compound can be envisioned as a versatile building block in this context. For instance, the carboxylic acid group could be converted into other functional groups, such as esters or amides, to modify the electronic properties of the molecule or to serve as directing groups in subsequent reactions. The aromatic ring itself can be halogenated to provide a handle for the Suzuki-Miyaura coupling.

Furthermore, the sulfinic acid moiety can be transformed into a sulfonyl halide, which can then participate in various coupling reactions or be used to introduce sulfone bridges between aromatic rings. The ability to selectively functionalize the carboxylic acid, the sulfinic acid, and the aromatic ring provides a high degree of control in the synthesis of complex, substituted biaryl and other polyaromatic systems. researchgate.net

Table 1: Potential Transformations of this compound for Complex Aromatic Synthesis

| Functional Group | Potential Transformation | Subsequent Reaction Application |

| Carboxylic Acid | Esterification, Amidation | Modification of electronic properties, Directing group |

| Aromatic Ring | Halogenation (e.g., Bromination) | Suzuki-Miyaura cross-coupling |

| Sulfinic Acid | Conversion to Sulfonyl Halide | Sulfonylation reactions, Formation of sulfone bridges |

Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic step to form a complex product, incorporating substantial portions of all the starting materials. nih.gov These reactions are of great interest due to their atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules. nih.govbeilstein-journals.org The Passerini and Ugi reactions are prominent examples of MCRs that utilize a carboxylic acid as a key component. osi.lv

The Passerini three-component reaction involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide. The Ugi four-component reaction extends this by including a primary amine, resulting in the formation of a bis-amide.

Given that this compound possesses a carboxylic acid group, it is a prime candidate for participation in these and other MCRs. Its bifunctional nature, with the additional presence of the sulfinic acid group, offers the potential to create highly functionalized and unique molecular scaffolds. The sulfinic acid moiety could remain as a spectator group, imparting specific physicochemical properties to the final product, or it could potentially participate in subsequent post-MCR transformations, further increasing molecular complexity.

While specific literature examples detailing the use of this compound in Ugi or Passerini reactions are not prevalent, its inherent reactivity as a carboxylic acid makes it a theoretically ideal substrate. The development of MCRs involving this compound could lead to the discovery of novel compounds with interesting biological or material properties.

Precursor for Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are a class of organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound serves as a valuable precursor for the synthesis of certain types of these important molecules.

A key transformation in this context is the conversion of this compound into a more reactive derivative, such as an acyl chloride or a mixed anhydride. This activated intermediate can then undergo an intramolecular cyclization reaction to form a heterocyclic ring containing the sulfur atom.

For example, derivatives of this compound can be used to synthesize cyclic anhydrides. Specifically, 2-chlorosulfinylbenzoyl chloride, which can be derived from the corresponding benzoic acid, has been shown to cyclize in high yield to form 3H-2,1-benzoxathiol-3-one 1-oxide. researchgate.net This demonstrates a clear pathway from a substituted benzoic acid containing a sulfur functionality to a sulfur-containing heterocyclic system.

The general strategy involves the activation of the carboxylic acid group, followed by an intramolecular reaction with the sulfinic acid moiety. This approach can be adapted to synthesize a variety of sulfur-containing heterocycles, with the specific ring system depending on the reaction conditions and the nature of the starting material.

Table 2: Synthesis of a Sulfur-Containing Heterocycle from a this compound Derivative

| Starting Material Derivative | Reaction Type | Product |

| 2-Chlorosulfinylbenzoyl chloride | Intramolecular Cyclization | 3H-2,1-benzoxathiol-3-one 1-oxide |

Utility in Green Chemistry Methodologies

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. ajchem-b.com The principles of green chemistry are increasingly being applied to organic synthesis to develop more sustainable and environmentally friendly methods. While this compound itself is not a "green" reagent per se, its use in conjunction with green chemistry methodologies can lead to more sustainable synthetic routes.

One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Reactions involving this compound could potentially be carried out in aqueous media, especially given the water-solubility of its salts.

Another aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. mdpi.com While this compound is not typically a catalyst itself, reactions involving it can be optimized using green catalysts. For example, solid acid catalysts or biocatalysts could be employed in transformations of this compound to minimize the use of corrosive and hazardous mineral acids. mdpi.com

Furthermore, the development of synthetic methods that utilize renewable resources and minimize energy consumption are central to green chemistry. rsc.org The green synthesis of sulfur nanoparticles using plant extracts has been reported, highlighting the potential for developing bio-based and sustainable methods for producing and utilizing sulfur compounds. ajchem-b.comnih.gov Future research could focus on developing similar green synthetic routes for derivatives of this compound.

Catalysis and Ligand Design Incorporating 3 Sulfinobenzoic Acid Moieties

Role as a Ligand in Metal Complexes

3-Sulfinobenzoic acid possesses two distinct functional groups capable of coordinating to metal centers: the carboxylate and the sulfinate moieties. This dual-functionality makes it a compelling candidate for use as a ligand in the construction of metal complexes with tailored properties. Transition metal complexes featuring sulfur-based ligands are known to be active catalysts in a significant number of homogeneous reactions uab.cat.

The carboxylate group is a versatile coordinating agent, known to adopt several binding modes, including monodentate, bidentate chelating, and bridging fashions. The sulfinate group (RSO₂⁻) is the conjugate base of sulfinic acid and can also coordinate to metals, typically through its oxygen atoms (O,O'-coordination) or, less commonly, through the sulfur atom (S-coordination).

While specific structural studies for 3-sulfinobenzoate complexes are not extensively documented, insights can be drawn from its sulfonic acid analog, 3-sulfobenzoic acid. In a study involving uranyl ion complexes with 3-sulfobenzoic acid, it was observed that only the carboxylate groups were directly coordinated to the uranyl center. rsc.org The sulfonate groups, in that case, were found to act primarily as hydrogen bond acceptors, highlighting a potential hierarchy in coordinating ability between the two groups. rsc.org However, the coordination preference can be influenced by the nature of the metal ion (hard vs. soft acid-base principles) and the reaction conditions. The potential coordination modes and resulting geometries are summarized in the table below.

| Functional Group | Potential Coordination Modes | Resulting Metal Geometry (Common Examples) |

| Carboxylate | Monodentate, Bidentate (Chelating), Bidentate (Bridging) | Tetrahedral, Square Planar, Octahedral wikipedia.org |

| Sulfinate | Monodentate (O-bound), Bidentate (O,O'-bound), Monodentate (S-bound), Bridging | Dependent on other ligands and metal ion preference acs.org |

| Combined | Carboxylate-bound only, Sulfinate-bound only, Bridging (via one or both groups) | Varied, potentially forming coordination polymers |

This table presents potential coordination modes based on the known chemistry of carboxylate and sulfinate functional groups.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution alfa-chemistry.comyoutube.com. Coordination complexes are frequently employed as homogeneous catalysts due to the ability to tune their activity, productivity, and selectivity by modifying the ligands around the metal center alfa-chemistry.comlibretexts.org.

Metal complexes incorporating this compound as a ligand have potential applications in various homogeneous catalytic processes. The sulfinate/carboxylate groups can influence the catalyst's properties in several ways:

Solubility: The polar sulfinate group can impart solubility in aqueous or polar organic solvents, facilitating catalyst-product separation in biphasic catalysis.

Electronic Tuning: The electronic properties of the benzene (B151609) ring and the sulfur atom can be modified to influence the reactivity of the metal center.

Ancillary Support: One group (e.g., carboxylate) can act as the primary anchor for the metal, while the other (sulfinate) remains free to interact with a substrate through hydrogen bonding, potentially influencing the stereoselectivity of a reaction.

Although less studied than phosphine (B1218219) or amine ligands, complexes with sulfur ligands are known to catalyze reactions such as hydrogenation, hydroformylation, and various cross-coupling reactions uab.cat. For instance, palladium(II) complexes with S,O-chelating ligands have been shown to be active for the hydrogenation of olefins researchgate.net.

A bifunctional ligand is designed to have two or more distinct functional sites that perform different roles during a chemical process. This compound is an excellent scaffold for designing such ligands. The key principle is the separation of functions between the carboxylate and sulfinate moieties.

Design Principles:

Primary Anchoring Site: The carboxylate group, being a 'harder' donor, can serve as the robust, primary binding site for a wide range of metal ions.

Secondary/Functional Site: The sulfinate group can be considered the functional site. It can:

Act as a secondary, weaker binding site to enforce a specific geometry (chelation).

Remain uncoordinated to interact with the substrate or a reagent via hydrogen bonding or electrostatic interactions.

Serve as a point of derivatization. For example, conversion to a sulfinamide could introduce a chiral center or new hydrogen-bonding capabilities, transforming the ligand into a chiral auxiliary for asymmetric catalysis nih.gov.

Electronic and Steric Tuning: The aromatic ring allows for the introduction of various substituents to systematically tune the electronic (electron-donating or -withdrawing) and steric properties of the ligand, thereby modulating the reactivity of the coordinated metal catalyst.

Catalytic Activity of this compound Derivatives

Beyond its role as a ligand, the sulfinic acid functional group in this compound derivatives can actively participate in catalytic processes, particularly in the fields of Lewis acid catalysis and organocatalysis.

Lewis acid catalysis involves the use of an electron-pair acceptor to activate a substrate towards nucleophilic attack. While sulfinic acids are primarily Brønsted acids (proton donors), their derivatives can be involved in Lewis acid-mediated reactions. For instance, the conversion of a sulfinic acid to a sulfinyl chloride can be followed by a Friedel-Crafts type reaction in the presence of a Lewis acid wikipedia.org. In a broader sense, metal complexes derived from this compound, where the metal center is the catalytic site, can be considered Lewis acid catalysts. For example, iron-supported zirconium/titanium solid acid catalysts have been used for the synthesis of methyl benzoate (B1203000) compounds, demonstrating the catalytic utility of metal-benzoate systems mdpi.com.

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Sulfinic acids and their derivatives have emerged as powerful tools in this field, primarily as precursors to reactive sulfur-containing species.

Derivatives of this compound can be employed in organocatalytic transformations where the sulfinic acid moiety is the key functional group. A prominent application is their use as sulfonyl radical precursors. ccspublishing.org.cn Under visible-light photocatalysis, an organic photosensitizer can induce the formation of a sulfonyl radical from a sulfinic acid, which can then engage in a variety of bond-forming reactions, such as the synthesis of valuable β-ketosulfones from alkenes ccspublishing.org.cn. This approach allows for the direct conversion of carboxylic acids to sulfoxides in a metal-free process, highlighting the chemoselective potential of radical reactions involving sulfinate-derived intermediates nih.gov.

Furthermore, sulfinic acids are key starting materials for the synthesis of sulfinamides and chiral sulfoxides researchgate.net. These compounds, in turn, can act as chiral auxiliaries or organocatalysts in asymmetric synthesis, demonstrating the potential of the this compound platform as a launchpad for developing new catalytic systems nih.govacs.orgnih.gov.

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Comprehensive Characterization

A combination of advanced spectroscopic methods is employed to fully characterize the structure and conformational behavior of 3-Sulfinobenzoic acid.

While one-dimensional ¹H and ¹³C NMR provide fundamental information about the number and chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into the molecular structure of this compound.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially for the aromatic region. researchgate.netyoutube.com

COSY : A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons on the benzene (B151609) ring, aiding in the definitive assignment of the H2, H4, H5, and H6 protons. Cross-peaks would be expected between H2-H6, H6-H5, and H5-H4, confirming their connectivity. researchgate.netsdsu.edu

HSQC : An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the precise assignment of each aromatic carbon (C2-C6) by correlating it to its attached proton. The quaternary carbons (C1 and C3) would be absent in this spectrum, aiding in their identification. youtube.comresearchgate.nethmdb.ca

Solid-State NMR (ssNMR) : In the absence of a single crystal for X-ray diffraction, solid-state NMR can provide crucial information about the structure of this compound in its solid form. ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR is a key technique in this regard. acs.orgnih.gov It can reveal the presence of multiple, non-equivalent molecules in the asymmetric unit of the crystal lattice, which would be indicated by the splitting of signals for chemically equivalent carbons. hmdb.ca Furthermore, ssNMR can be a powerful tool in studying polymorphism, as different crystalline forms will typically yield distinct ¹³C chemical shifts. For aromatic carboxylic acids, the chemical shifts of the carbonyl and other aromatic carbons are sensitive to the local packing environment. acs.orgnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | 8.2 - 8.4 | - | Downfield due to proximity to both COOH and SO₂H groups. |

| H4 | 7.6 - 7.8 | - | Ortho to COOH group. |

| H5 | 7.5 - 7.7 | - | Meta to both groups. |

| H6 | 8.0 - 8.2 | - | Ortho to SO₂H group. |

| COOH | 12.0 - 13.0 | 165 - 175 | Carboxylic acid proton, often broad. Carbonyl carbon. |

| SO₂H | 10.0 - 12.0 | - | Sulfinic acid proton, likely broad and may exchange. |

| C1 | - | 130 - 135 | Carbon bearing the COOH group. |

| C2 | - | 128 - 132 | |

| C3 | - | 145 - 150 | Carbon bearing the SO₂H group. |

| C4 | - | 125 - 129 | |

| C5 | - | 130 - 134 | |

| C6 | - | 127 - 131 |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula (C₇H₆O₄S). measurlabs.com Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure through fragmentation analysis. acs.org

The fragmentation of this compound under mass spectrometric conditions is expected to follow characteristic pathways for aromatic carboxylic and sulfinic acids. Key fragmentation steps would likely include:

Loss of SO₂ : A common fragmentation pathway for sulfinic acids is the loss of a sulfur dioxide molecule (64 Da).

Loss of COOH : The cleavage of the carboxylic acid group (45 Da) is a characteristic fragmentation for benzoic acid derivatives.

Loss of H₂O : Dehydration from the parent ion can also be observed.

Decarboxylation : Loss of carbon dioxide (44 Da) from the carboxylic acid group is another plausible fragmentation pathway.

Interactive Data Table: Plausible HRMS Fragmentation of this compound

| m/z (calculated) | Lost Fragment | Formula of Fragment | Plausible Structure of Ion |

| 186.0014 | - | - | [C₇H₆O₄S]⁺ (Molecular Ion) |

| 169.0014 | OH | OH | [C₇H₅O₃S]⁺ |

| 141.0061 | COOH | COOH | [C₆H₅O₂S]⁺ |

| 121.9932 | SO₂H | SO₂H | [C₇H₅O₂]⁺ |

| 122.0368 | SO₂ | SO₂ | [C₇H₆O₂]⁺ |

| 77.0391 | COOH + SO₂ | COOH, SO₂ | [C₆H₅]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of this compound. copernicus.orgresearchgate.net

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and sulfinic acid groups. The O-H stretching vibrations of the carboxylic acid dimer are typically observed as a very broad band in the 2500-3300 cm⁻¹ region. libretexts.org The C=O stretching of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. The S=O stretching of the sulfinic acid group is expected in the 1050-1150 cm⁻¹ region. nih.gov

Raman Spectroscopy : Raman spectroscopy complements FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations will give rise to characteristic bands in the Raman spectrum. Conformational changes, such as rotation around the C-S and C-C bonds, can lead to shifts in the vibrational frequencies, which can be analyzed to understand the conformational landscape of the molecule. mdpi.com

Conformational Analysis : The relative orientation of the carboxylic acid and sulfinic acid groups with respect to the benzene ring defines the conformational isomers of this compound. Computational studies, in conjunction with experimental vibrational data, can be used to determine the most stable conformers and the energy barriers between them. nih.gov The planarity of the molecule and the degree of conjugation between the functional groups and the aromatic ring can be inferred from the vibrational spectra.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 (very broad) | Weak | |

| C-H stretch (aromatic) | 3000-3100 | Strong | |

| C=O stretch (Carboxylic acid) | 1680-1720 (strong) | Medium | Position is sensitive to hydrogen bonding. |

| C=C stretch (aromatic) | 1450-1600 | Strong | Multiple bands are expected. |

| S=O stretch (Sulfinic acid) | 1050-1150 (strong) | Medium | |

| C-O stretch (Carboxylic acid) | 1210-1320 | Weak | |

| O-H bend (Carboxylic acid) | 1350-1440 | Weak | |

| C-S stretch | 600-800 | Medium |

X-ray Crystallography and Crystallographic Studies of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of now, a publicly available crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). biokeanos.comcam.ac.uk The determination of its crystal structure would be a significant contribution to understanding its solid-state properties.

Polymorphism : The ability of a compound to exist in more than one crystalline form is known as polymorphism. wikipedia.org Many aromatic sulfonamides and carboxylic acids exhibit polymorphism, which can significantly impact their physical properties. acs.orgnih.govresearchgate.net Given the functional groups present in this compound, it is plausible that it could also exhibit polymorphism. Different polymorphs would arise from variations in the packing of the molecules and their hydrogen-bonding networks. The identification and characterization of potential polymorphs would require a systematic screening of crystallization conditions.

In the solid state, this compound is expected to form extensive hydrogen-bonding networks, which will be the primary drivers of its crystal packing. mdpi.com The carboxylic acid and sulfinic acid groups are both excellent hydrogen bond donors and acceptors.

Hydrogen Bonding : The most probable hydrogen-bonding interactions include:

Carboxylic Acid Dimers : A common and robust supramolecular synthon is the formation of centrosymmetric dimers between two carboxylic acid groups via O-H···O hydrogen bonds. acs.orgresearchgate.net

Sulfinic Acid Interactions : The sulfinic acid group can act as both a hydrogen bond donor (S-O-H) and an acceptor (S=O). It can form dimers or chains with other sulfinic acid groups or interact with the carboxylic acid group.

Mixed Interactions : Hydrogen bonds between the carboxylic acid group and the sulfinic acid group are also highly probable, leading to the formation of complex supramolecular architectures.

Analysis of Metal-Ligand Bonding Parameters in this compound Complexes

Following extensive searches of scientific literature and chemical databases, no specific studies providing detailed experimental data, such as crystallographic bond lengths and angles for metal complexes of this compound, could be located. The coordination chemistry of the closely related 3-sulfobenzoic acid, which features a sulfonate group (-SO₃H) rather than a sulfino group (-SO₂H), has been explored, but the explicit instructions to focus solely on this compound prevent the inclusion of data from these analogues.

In the absence of specific structural reports for this compound complexes, a general discussion of the expected coordination behavior can be offered based on the nature of its functional groups. This compound presents two potential coordination sites: the carboxylate group (-COOH) and the sulfinate group (-SOOH). Both groups can deprotonate to form anionic ligands (3-carboxybenzenesulfinate) and can coordinate to metal centers in various modes:

Carboxylate Group: Can act as a monodentate, bidentate chelating, or bidentate bridging ligand.

Sulfinate Group: Can coordinate through the sulfur atom or one or both oxygen atoms, also allowing for monodentate, chelating, or bridging coordination modes.

The interplay between these groups could lead to the formation of mononuclear complexes or extend into coordination polymers with diverse structural topologies. The preferred coordination mode would depend on several factors, including the nature of the metal ion (hard vs. soft acid-base properties), the reaction conditions (pH, solvent), and the presence of other auxiliary ligands.

However, without experimental data from published research, any detailed analysis, including the creation of data tables for bond lengths and angles, remains speculative. The scientific community has not yet published the specific structural elucidations necessary to fulfill the detailed requirements for this analysis.

Theoretical and Computational Studies of 3 Sulfinobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution, molecular orbitals, and thermodynamic properties. For molecules like 3-sulfinobenzoic acid, these calculations are typically performed using a basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals.

DFT studies are instrumental in elucidating the electronic structure of molecules, which in turn helps in predicting their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

For a substituted benzoic acid like this compound, DFT calculations can reveal how the sulfino (-SO₂H) and carboxyl (-COOH) groups influence the electron density distribution on the benzene (B151609) ring. For example, in studies of other substituted benzoic acids, it has been shown that electron-withdrawing or electron-donating groups significantly affect the HOMO and LUMO energy levels and their localization on the molecule. This, in turn, influences the molecule's susceptibility to electrophilic or nucleophilic attack. In a study on sulfamethoxazole (B1682508) interactions with a C8B6N6 nanocluster, DFT calculations showed significant changes in the bandgap upon adsorption, indicating a change in reactivity. nanomedicine-rj.com

The reactivity of the sulfinic acid group itself has been a subject of computational investigation. For instance, studies on the oxidation pathway of thiols to sulfonic acids via sulfenic and sulfinic acid intermediates have utilized computational modeling to determine reaction barriers and free energies. nih.govacs.org These types of calculations could be applied to this compound to predict its oxidative stability and potential reaction pathways.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.5 | -1.2 | 6.3 | 2.1 |

| This compound | -8.1 | -2.0 | 6.1 | 3.5 |

| 3-Sulfobenzoic Acid | -8.5 | -2.5 | 6.0 | 4.2 |

Note: The data in this table is illustrative and based on general trends observed in substituted benzoic acids. Actual values would require specific calculations for this compound.

The presence of two functional groups on the benzene ring of this compound allows for different spatial orientations, or conformations. Conformational analysis using quantum chemical methods can identify the most stable conformers and the energy barriers for rotation around single bonds, such as the C-S and C-C bonds connecting the functional groups to the ring. By calculating the potential energy surface, researchers can map the energy of the molecule as a function of its geometry.

For other substituted benzoic acids, computational studies have successfully identified multiple stable conformers and the energetic pathways for their interconversion. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes, diffusion, and intermolecular interactions.

While specific MD simulations for this compound are not readily found, the methodology has been applied to other substituted benzoic acids to study their behavior in solution. ucl.ac.ukacs.org Such simulations can reveal how this compound molecules interact with each other and with solvent molecules, providing insights into their solubility and self-assembly properties. For instance, MD simulations could be used to investigate the formation of hydrogen-bonded dimers of this compound in different solvents. ucl.ac.ukacs.org

Spectroscopic Property Simulations and Validation

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. For instance, DFT calculations have been used to perform complete vibrational assignments for molecules like 2-amino-5-bromobenzoic acid. ijtsrd.com

Similarly, theoretical NMR chemical shifts can be calculated to help in the interpretation of experimental NMR spectra. The agreement between calculated and experimental spectroscopic data serves as a validation of the computational model used. While no specific simulations of the spectroscopic properties of this compound are available, the methodologies are well-established and could be readily applied.

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (cm⁻¹)

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FTIR) |

| O-H Stretch (Carboxylic Acid) | 3550 | 3560 |

| C=O Stretch (Carboxylic Acid) | 1720 | 1735 |

| S=O Stretch (Sulfinic Acid) | 1080 | 1090 |

| S-O Stretch (Sulfinic Acid) | 850 | 865 |

Note: This table is illustrative. Actual data would require specific calculations and experimental measurements for this compound.

Catalyst Design and Reaction Pathway Prediction through Computational Models

Computational models are increasingly being used in the design of new catalysts and in the prediction of reaction pathways. rsc.orgmdpi.com For reactions involving this compound, either as a reactant, product, or catalyst, computational chemistry can play a significant role.

For example, if this compound were to be used as a ligand in a metal-based catalyst, DFT calculations could be used to model the structure of the catalyst and to investigate the mechanism of the catalytic reaction. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, providing insights into the reaction mechanism and the factors that control the catalytic activity and selectivity. pnnl.gov

Furthermore, computational methods can be used to predict the reaction pathways of this compound itself, for example, its oxidation or decomposition. Understanding these pathways is important for assessing its stability and potential applications. Computational studies have been successfully used to model the oxidation pathways of related sulfur-containing compounds. nih.govacs.org

Supramolecular Chemistry and Self Assembly with 3 Sulfinobenzoic Acid

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The design of MOFs hinges on the selection of appropriate metal nodes and organic linkers to create porous structures with tailored properties for applications in gas storage, separation, and catalysis.

Theoretically, 3-sulfinobenzoic acid could serve as a versatile organic linker in MOF synthesis. The carboxylic acid group is a common and reliable coordinating moiety for a wide range of metal ions. The sulfinic acid group, while less commonly employed than sulfonic acids, also possesses the ability to coordinate to metal centers. The presence of two distinct coordinating groups opens up the possibility of forming heterofunctional MOFs with potentially unique structural and functional properties.

Table 1: Potential Metal Ions and Coordination Geometries for MOF Synthesis with this compound

| Metal Ion | Typical Coordination Number | Preferred Geometry | Potential for MOF Formation with this compound |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | High, due to flexible coordination geometry. |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | High, known to form a wide variety of MOFs with carboxylates. |

| Zirconium(IV) | 6, 8 | Octahedral, Square Antiprismatic | Moderate, often forms robust MOFs with carboxylates. |

| Lanthanides(III) | 7, 8, 9 | Various | High, known to form coordination polymers with high coordination numbers. |

Hydrogen Bonding Driven Self-Assembly

Hydrogen bonding is a powerful directional force in supramolecular chemistry, guiding molecules to self-assemble into well-defined architectures. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, a motif that is a cornerstone of crystal engineering. The sulfinic acid group also contains a acidic proton and oxygen atoms that can act as hydrogen bond donors and acceptors, respectively.

The presence of both these groups in this compound suggests a rich potential for forming complex hydrogen-bonded networks. The interplay between the carboxylic acid dimer formation and the hydrogen bonding involving the sulfinic acid group could lead to a variety of supramolecular synthons and, consequently, diverse crystal packing arrangements. The formation of catemeric chains or more complex two-dimensional or three-dimensional networks held together by a hierarchy of hydrogen bonds is conceivable.

However, a detailed search for crystallographic studies or other research focusing on the hydrogen-bonding patterns and self-assembly of this compound did not yield specific findings. While the self-assembly of numerous other benzoic acid derivatives has been extensively studied, similar detailed investigations into the supramolecular architecture of this compound are not present in the available literature.

Table 2: Potential Hydrogen Bonding Motifs in the Self-Assembly of this compound

| Hydrogen Bond Motif | Functional Groups Involved | Potential Supramolecular Structure |

| Carboxylic Acid Dimer | -COOH --- HOOC- | Dimeric units, chains |

| Sulfinic Acid Dimer | -SOOH --- HOOS- | Dimeric units |

| Carboxylic-Sulfinic Acid Heterodimer | -COOH --- HOOS- | Chains, sheets |

| Chain formation via O-H---O bonds | Carboxylic and/or Sulfinic acids | 1D chains |

| Intermolecular C-H---O bonds | Aromatic C-H and O atoms | 3D network stabilization |

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The design of hosts with specific recognition properties is a major goal in supramolecular chemistry, with applications in sensing, separations, and drug delivery.

In the context of this compound, it could potentially act as a guest molecule, being encapsulated within a larger host cavity. Its size, shape, and the presence of functional groups capable of non-covalent interactions would determine its affinity for different hosts. For example, its aromatic ring could interact with the hydrophobic cavity of a cyclodextrin, while the charged functional groups could interact with charged hosts.

Conversely, self-assembled structures of this compound, such as those forming cavities or channels through hydrogen bonding or coordination, could potentially act as hosts for smaller guest molecules. The nature of the guest would depend on the size and chemical environment of the cavity formed.

Despite these possibilities, the scientific literature lacks specific examples of host-guest systems where this compound is a key component, either as a host or a guest. Research on the host-guest chemistry of aromatic sulfonic acids with macrocyclic hosts like cyclodextrins and calixarenes is available, but similar studies involving this compound have not been reported.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automation. researchgate.net These technologies offer precise reaction control, enhanced safety, and improved scalability compared to traditional batch methods. researchgate.netsoci.org For a compound like 3-Sulfinobenzoic acid and its derivatives, this approach presents a significant opportunity.

Future research will likely focus on developing fully automated, continuous-flow processes for the synthesis of this compound. This could involve the multi-step synthesis from simple precursors, where each reaction step is performed in a dedicated module of a flow reactor system. vapourtec.com Such systems allow for the safe handling of potentially hazardous reagents and intermediates under controlled conditions. The chlorosulfonation of aromatic compounds, a key step in producing precursors for sulfinic acids, has already been identified as a prime candidate for flow chemistry implementation due to the harsh conditions typically required in batch processes. mdpi.com By integrating real-time monitoring and automated optimization algorithms, flow synthesis can significantly reduce reaction times and waste generation while improving yield and purity. researchgate.netsoci.org

Table 1: Comparison of Batch vs. Automated Flow Synthesis for Aromatic Sulfinic Acid Production

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Control | Limited; potential for temperature/concentration gradients | Precise control over temperature, pressure, and stoichiometry researchgate.net |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes and better heat transfer mdpi.com |

| Scalability | Challenging; often requires re-optimization | Simpler scale-up by running the system for longer periods |

| Efficiency | Can be time-consuming with manual workup between steps | Higher throughput and potential for in-line purification vapourtec.com |

| Reproducibility | Operator-dependent variability | High reproducibility due to automated process control |

The development of an automated flow synthesis platform for this compound would enable the rapid production of this compound and facilitate the high-throughput synthesis of a library of its derivatives for further research and application screening. researchgate.net

Exploration of Novel Sulfinic Acid Chemistry

The sulfinic acid functional group is a versatile chemical moiety, capable of participating in a wide range of chemical transformations. While the parent compound, this compound, is a valuable starting point, future research is expected to delve deeper into creating novel derivatives by leveraging the reactivity of the sulfinic acid group. This exploration can lead to new molecules with tailored properties.

Key research directions include:

Asymmetric Synthesis: Developing catalytic methods to convert the sulfinic acid group into chiral sulfoxides. This would introduce stereocenters, a critical feature for many advanced applications.

Cross-Coupling Reactions: Using the sulfinic acid as a precursor for metal-catalyzed cross-coupling reactions to form sulfones or to introduce the sulfonyl group onto other complex molecules.

Radical Chemistry: Investigating the generation of sulfonyl radicals from this compound derivatives for use in radical-mediated transformations, a powerful tool in modern organic synthesis.

Derivatization: Expanding on the synthesis of related compound classes, such as the 3-sulfonamido benzoic acid derivatives, which have been explored for biological applications. researchgate.net The conversion of the sulfinic acid to a sulfonamide introduces new structural diversity and hydrogen bonding capabilities.

These explorations will treat this compound as a versatile building block, enabling the synthesis of a new generation of complex molecules that are not easily accessible through other synthetic routes.

Application in Sustainable Chemistry and Catalysis

A major trend in modern chemistry is the development of sustainable processes and recyclable catalysts to replace hazardous and wasteful conventional methods. The sulfonic acid group (-SO3H), the oxidized form of the sulfinic acid group, is a powerful Brønsted acid catalyst. Materials functionalized with sulfonic acid groups are recognized as highly active, water-tolerant solid acid catalysts. bohrium.com

Future research will likely explore two main avenues for this compound in this context:

Precursor to Solid Acid Catalysts: this compound can serve as a monomer or grafting agent to create new catalytic materials. It could be attached to solid supports like silica (B1680970), polymers, or carbon materials and then oxidized to the corresponding sulfonic acid. This would create heterogeneous catalysts that are easily separable and reusable, a key principle of green chemistry. mdpi.com Such catalysts have shown exceptional activity in biomass conversion and the synthesis of fine chemicals. bohrium.com

Organocatalysis: Investigating the potential of this compound and its derivatives to act directly as organocatalysts. The combination of the acidic protons (from both the carboxylic and sulfinic acid groups) and the nucleophilic sulfur atom could enable unique catalytic cycles for various organic transformations.

The development of catalysts derived from this compound aligns with the push for more sustainable chemical manufacturing. Metal-organic frameworks (MOFs) functionalized with sulfonic acid groups, for instance, have been demonstrated as highly efficient and reusable catalysts for reactions like Knoevenagel condensation, significantly improving synthetic efficiency while minimizing waste. rsc.org

Table 2: Potential Catalytic Applications based on 3-Sulfobenzoic Acid Analogs

| Catalyst Type | Support Material | Potential Reactions Catalyzed | Sustainability Advantage |

|---|---|---|---|

| Sulfonic Acid-Functionalized MOF | Metal-Organic Framework | Condensation, Acylation | High reusability, high yield, solvent reduction rsc.org |

| Sulfonated Carbon | Carbon Nanotubes, Graphene | Esterification, Hydrolysis | Water tolerance, thermal stability, use of biomass precursors bohrium.com |

| Sulfonic Acid-Functionalized Nanoparticles | Magnetic Nanoparticles (Fe3O4) | Protection of alcohols | Easy magnetic separation and catalyst recovery mdpi.com |

Advanced Materials Science Applications (Non-Biological)

The bifunctional nature of this compound makes it an attractive building block for the design of novel, non-biological advanced materials. The presence of two distinct functional groups on a rigid aromatic backbone allows for the construction of well-defined, high-performance materials.

Emerging trends in this area include:

Functional Polymers: The use of this compound as a monomer in polymerization reactions. The resulting polymers would possess pendant sulfinic acid and carboxylic acid groups, which could be used to tune the material's properties, such as ion-exchange capacity, hydrophilicity, and thermal stability. These polymers could find applications as specialty membranes or functional coatings.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for MOF synthesis. The additional sulfinic acid group could act as a secondary coordination site, leading to MOFs with novel topologies and properties. Alternatively, the sulfinic acid could remain uncoordinated within the pores, creating a unique chemical environment for selective gas adsorption or catalysis. The synthesis of sulfonic acid functionalized MOFs has already demonstrated the viability of incorporating sulfur-containing acid groups into these structures. rsc.org

Surface Modification: The compound could be used to modify the surfaces of inorganic materials. By grafting this compound onto metal oxides or semiconductors, the surface properties can be tailored for applications in electronics, sensors, or as stationary phases in chromatography.

The field of advanced materials is continuously seeking new molecular components to create materials with precisely controlled functions. aspbs.com The unique combination of functionalities in this compound provides a rich platform for exploration in this domain.

常见问题

Q. What are the optimal synthetic routes for 3-sulfinobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves sulfonation of benzoic acid derivatives. Key variables include temperature (80–120°C), solvent polarity (e.g., sulfuric acid or chlorinated solvents), and stoichiometry of sulfonating agents (e.g., SO3 complexes). For reproducible yields, use controlled stepwise addition of reagents to avoid over-sulfonation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC purity analysis (>98%) is critical .

- Experimental Design : Employ a fractional factorial design to test variables like temperature, solvent, and reaction time. Include triplicate runs to assess reproducibility .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ≈ 260 nm) and quantify residual stability using LC-MS. Note that sulfinic acid groups are prone to oxidation; inert atmospheres (N2) may mitigate decomposition .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm sulfinic acid (S=O stretching at 1040–1120 cm<sup>-1</sup>) and carboxylic acid (O-H stretch at 2500–3300 cm<sup>-1</sup>).

- NMR : <sup>1</sup>H NMR (DMSO-d6) shows deshielded aromatic protons (δ 7.8–8.2 ppm) and carboxylic proton (δ 12–13 ppm).

- Elemental Analysis : Match calculated vs. observed C, H, S, and O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of substituents on this compound influence its reactivity in catalytic applications?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the sulfinic acid group. Correlate with experimental kinetic data from catalytic cycles (e.g., oxidation of alcohols). Electron-withdrawing groups (e.g., -NO2) enhance electrophilicity but may reduce solubility. Use Hammett plots to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

Purity Verification : Reanalyze legacy samples via HPLC-MS.

Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK293) and control for redox-active interferents (e.g., DTT).

Meta-Analysis : Apply clustered data models to account for batch effects or inter-lab variability (see Table 1 in ).

Q. How can researchers design a multi-step synthesis of this compound analogs with improved aqueous solubility?

- Methodological Answer :

Retrosynthetic Planning : Use AI-driven tools (e.g., Reaxys or Pistachio) to prioritize routes with polar substituents (e.g., -OH, -NH2).

Solubility Screening : Employ a high-throughput shake-flask method with UV quantification in PBS (pH 7.4).

Crystallography : Co-crystallize derivatives with cyclodextrins to enhance bioavailability .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), full-face shields, and fume hoods.

- Waste Management : Neutralize acidic waste with NaHCO3 before disposal.

- Emergency Procedures : Immediate rinsing with 10% ethanol/water for skin contact; consult SDS for toxicity thresholds .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor sulfonation time and cooling rate.

- Multivariate Analysis : Use PCA to identify outlier batches in spectral datasets .

Q. What statistical methods are appropriate for analyzing dose-response data of this compound in enzyme inhibition assays?

- Methodological Answer : Fit data to a four-parameter logistic model (IC50 ± 95% CI) using software like GraphPad Prism. Account for heteroscedasticity with weighted least squares regression. Validate with bootstrapping (n=1000 iterations) .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science for functionalized polymers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。